![molecular formula C24H23N3O3S B2444190 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941916-40-1](/img/structure/B2444190.png)
6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a novel substituted pyridine derivative . It is synthesized from 3,5-diacetyl-2,6-dimethylpyridine .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Initially, 3,5-diacetyl-2,6-dimethylpyridine reacts with aryl aldehydes to give α,β-unsaturated ketones by Aldol condensation. This is followed by cyclization with hydrazine hydrate to generate a series of 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines .Molecular Structure Analysis
The crystal structure of a similar compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, has been established by SCXRD .Chemical Reactions Analysis
The compound undergoes a series of reactions, including Aldol condensation, cyclization with hydrazine hydrate, and Michael addition. The final step involves a nucleophilic attack by a methoxy anion .Applications De Recherche Scientifique
Antituberculosis Activity
Organotin(IV) complexes, which share structural similarities with 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have been scrutinized for their antituberculosis activity. These studies highlight the potential of such compounds in developing treatments targeting Mycobacterium tuberculosis, indicating a promising area of application in antimicrobial research (Iqbal, Ali, & Shahzadi, 2015).
Pharmacological Evaluation for Antimicrobial Activity
Research into Schiff bases of diphenylamine derivatives, which include structures akin to the queried compound, shows significant antibacterial activity. This underscores the potential of utilizing similar compounds in the development of new antimicrobial agents, particularly against pathogenic bacteria (Kumar, Kumar, & Khan, 2020).
Role in CNS Acting Drugs
Functional chemical groups within certain compounds are identified as potential leads for synthesizing central nervous system (CNS) acting drugs. The intricate molecular structure of 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide may offer unique interactions with CNS receptors, contributing to research in neurological therapeutics (Saganuwan, 2017).
Synthesis and Antiplatelet Activity
Compounds like (S)-clopidogrel, bearing resemblance in structural complexity to the discussed compound, are highlighted for their antiplatelet and antithrombotic activities. This presents another potential application in cardiovascular research, aiming at the synthesis and evaluation of novel compounds for treating thrombotic disorders (Saeed et al., 2017).
Enzymatic Treatment of Organic Pollutants
The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants is an emerging field. The chemical functionalities present in compounds similar to 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide could play a crucial role in enhancing the efficiency of such enzymatic treatments, offering a new avenue in environmental bioremediation (Husain & Husain, 2007).
Orientations Futures
Propriétés
IUPAC Name |
6-acetyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15(28)27-13-12-18-19(14-27)31-24(21(18)22(25)29)26-23(30)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,20H,12-14H2,1H3,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEFTHTWXQICPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

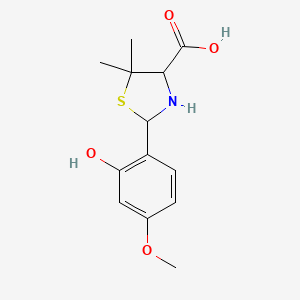
![2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide](/img/structure/B2444108.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2444109.png)
![Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B2444112.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2444113.png)


![1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2444117.png)
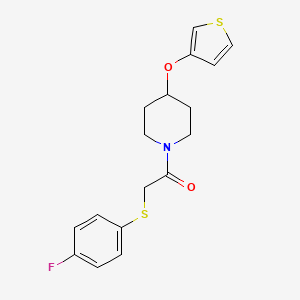
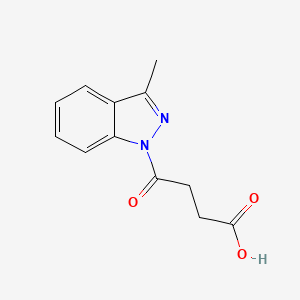
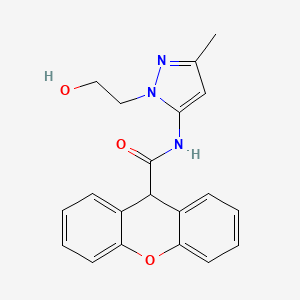
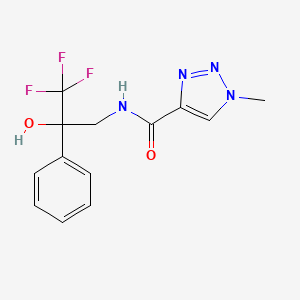
![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)
